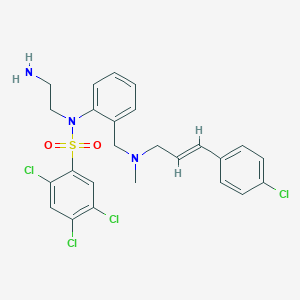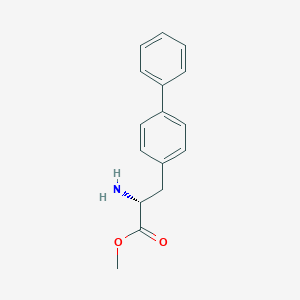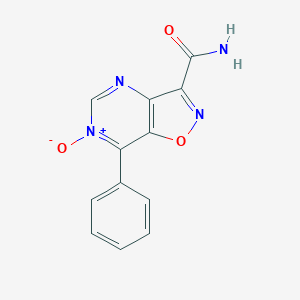
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide, also known as 7-PhI, is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been shown to induce apoptosis, which is a process of programmed cell death that is important for maintaining the balance between cell growth and cell death.
Biochemische Und Physiologische Effekte
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been shown to have anti-inflammatory and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide in lab experiments is its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-viral properties, which makes it a potentially useful tool for studying these biological processes. However, one of the limitations of using Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide in lab experiments is its toxicity. This compound has been shown to be toxic to some normal cells, which limits its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide. One potential area of research is the development of more potent and selective inhibitors of the enzymes targeted by this compound. Additionally, further studies are needed to fully understand the mechanism of action of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide and its potential applications in various scientific fields. Finally, more research is needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use in clinical settings.
Synthesemethoden
The synthesis of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-5-carboxamide with m-chloroperbenzoic acid. This reaction results in the formation of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide.
Wissenschaftliche Forschungsanwendungen
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has also been shown to have anti-inflammatory and anti-viral properties.
Eigenschaften
CAS-Nummer |
165611-04-1 |
|---|---|
Produktname |
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide |
Molekularformel |
C12H8N4O3 |
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
6-oxido-7-phenyl-[1,2]oxazolo[4,5-d]pyrimidin-6-ium-3-carboxamide |
InChI |
InChI=1S/C12H8N4O3/c13-12(17)9-8-11(19-15-9)10(16(18)6-14-8)7-4-2-1-3-5-7/h1-6H,(H2,13,17) |
InChI-Schlüssel |
FZKFKOYCTUYKFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=[N+](C=NC3=C2ON=C3C(=O)N)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=[N+](C=NC3=C2ON=C3C(=O)N)[O-] |
Andere CAS-Nummern |
165611-04-1 |
Synonyme |
3-Carbamido-7-phenylisoxazolo(4,5-d)pyrimidine 6-N-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)
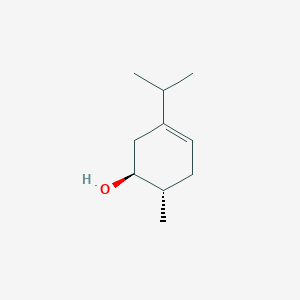
![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)

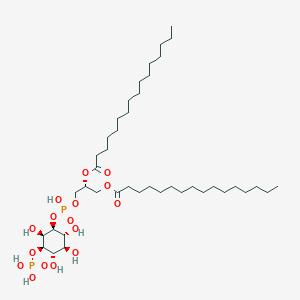
![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
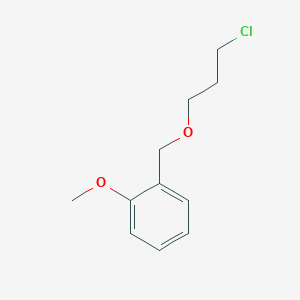
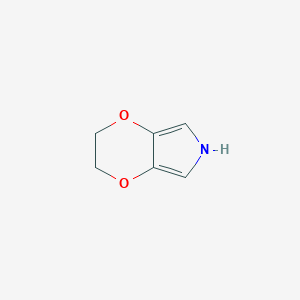
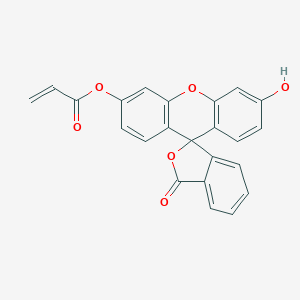
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
